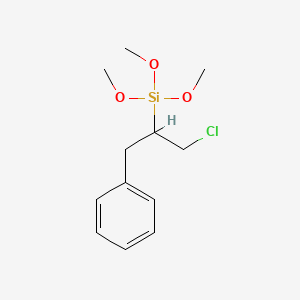
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane is an organosilicon compound that features a phenyl group, a chloro group, and three methoxy groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane typically involves the reaction of 1-chloro-3-phenylpropan-2-ol with trimethoxysilane in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalyst: Common catalysts include acids or bases that facilitate the substitution reaction.
Solvent: Solvents such as toluene or dichloromethane are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
化学反应分析
Types of Reactions
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions to facilitate the hydrolysis of methoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.
Hydrolysis Products: Silanols and siloxanes.
Oxidation Products: Phenolic compounds or quinones.
Reduction Products: Reduced phenyl derivatives.
科学研究应用
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in the development of advanced materials and coatings.
Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of adhesives, sealants, and surface modifiers due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane involves its ability to undergo hydrolysis and condensation reactions. The methoxy groups are hydrolyzed to form silanols, which can then condense to form siloxane bonds. This property is crucial for its use in materials science and industrial applications, where it acts as a cross-linking agent to enhance the mechanical properties of materials.
相似化合物的比较
Similar Compounds
1-Chloro-3-phenylpropane: A simpler analog without the methoxy groups, used in organic synthesis.
Phenyltrimethoxysilane: Lacks the chloro group but has similar silane functionality.
3-Chloropropyltrimethoxysilane: Contains a propyl chain instead of a phenyl group.
Uniqueness
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane is unique due to the presence of both a phenyl group and a chloro group, which provide distinct reactivity and functionality. The combination of these groups with the trimethoxysilane moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
分子式 |
C12H19ClO3Si |
|---|---|
分子量 |
274.81 g/mol |
IUPAC 名称 |
(1-chloro-3-phenylpropan-2-yl)-trimethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)12(10-13)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI 键 |
WFMAXOIFSQFHJB-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C(CC1=CC=CC=C1)CCl)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


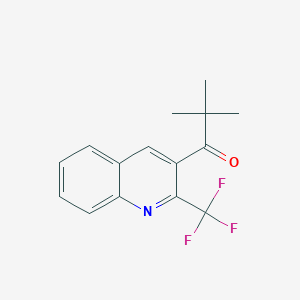
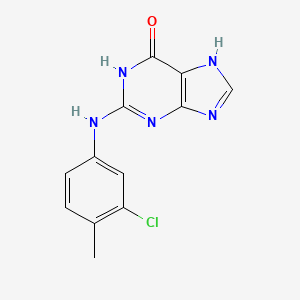

![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)
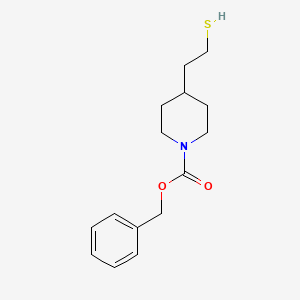


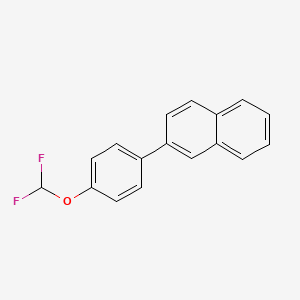
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)




